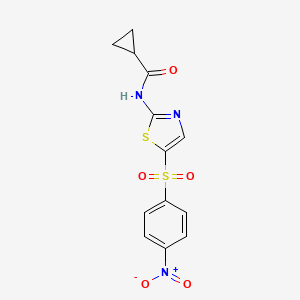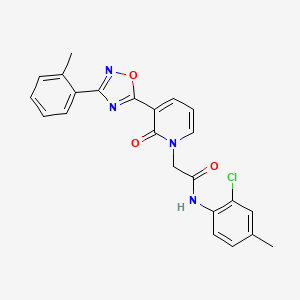
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound of significant interest within the realms of chemistry and pharmaceutical research. Its complex structure comprises a hydroxyethyl group, a pyridin-2-ylmethyl thio group, and a tetrahydroquinazolinone core, which together impart unique chemical properties and potential bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves a multi-step process:
Initial Formation: : The quinazolinone core is first synthesized through a cyclization reaction.
Addition of the Thio Group: : Introduction of the pyridin-2-ylmethyl thio group via a substitution reaction.
Hydroxyethyl Group: : The hydroxyethyl group is attached in the final step under specific reaction conditions, ensuring the functional integrity of the compound.
Industrial Production Methods: Industrial production scales up these laboratory synthesis techniques using batch reactors under controlled temperature and pressure. Catalysts and solvents are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions often involve hydrogenation using palladium catalysts to modify the quinazolinone core.
Substitution: : Nucleophilic substitution reactions are pivotal in modifying the thio group, often using alkyl halides under mild conditions.
Major Products: : Depending on the reactions, major products include oxidized forms, substituted derivatives, and reduced compounds, each with potential bioactive properties.
Applications De Recherche Scientifique
Chemistry: : As a building block in synthetic organic chemistry, facilitating the creation of diverse heterocyclic compounds.
Biology: : Investigated for its potential interactions with enzymes and receptors due to its structural resemblance to certain biological ligands.
Medicine: : Explored for therapeutic applications, particularly as a potential anti-inflammatory or anti-cancer agent, owing to its ability to modulate specific molecular pathways.
Industry: : Utilized in the development of fine chemicals and as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mécanisme D'action
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects through interactions with molecular targets such as enzymes, receptors, and DNA. The hydroxyethyl and thio groups facilitate binding to active sites, while the quinazolinone core can participate in hydrogen bonding and π-π stacking interactions. These interactions may influence cellular processes like signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Compared to other quinazolinone derivatives and pyridin-2-ylmethyl thio compounds, 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its combined functional groups, enhancing its versatility and potential bioactivity.
Similar Compounds
4-(pyridin-2-ylmethylthio)quinazolin-2(1H)-one
1-(2-hydroxyethyl)quinazolin-2(1H)-one
4-((pyridin-2-ylmethyl)thio)quinazoline
Exploring these facets gives us a comprehensive understanding of this fascinating compound and its role in scientific research and industry.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-4-(pyridin-2-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-10-9-19-14-7-2-1-6-13(14)15(18-16(19)21)22-11-12-5-3-4-8-17-12/h3-5,8,20H,1-2,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAPAJARKHTFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2935574.png)


![2-(2-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2935577.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2935583.png)
![1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2935584.png)




![ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2935594.png)
